molecular formula C10H20O4 B1649830 1,1,4,4-Tetramethoxycyclohexane CAS No. 10553-38-5

1,1,4,4-Tetramethoxycyclohexane

Cat. No.: B1649830
CAS No.: 10553-38-5
M. Wt: 204.26 g/mol
InChI Key: YJEPUTKMMMUZAR-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethoxycyclohexane is an organic compound with the chemical formula C10H20O4 . It has a molecular weight of 204.27 .


Synthesis Analysis

There are a couple of methods for synthesizing this compound. One method involves the reaction of chloroacetaldehyde dimethyl acetal and triphenylphosphine to generate acetaldehyde dimethyl acetal phosphine salt. This salt then reacts with glyoxal monoacetal to generate 1,1,4,4-tetramethoxy-2-butene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H20O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H2,1-4H3 . The compound has a monoisotopic mass of 204.136154 Da .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 75-77 degrees Celsius .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of 1,1,4,4-Tetrafluorocyclohexane at 95 K : The crystal structure of 1,1,4,4-tetrafluorocyclohexane was determined using X-ray diffraction. This research helps in understanding the internal motion of the CF2-group and bond length patterns which may offer insights for similar structures like 1,1,4,4-tetramethoxycyclohexane (Dunitz, Schweizer, & Seiler, 1983).

Chemical Reactivity

  • Chemistry of 1,1,4,4-tetramethyl-1,4-diazonia-2,5-diboratacyclohexane : Explored the reactivity of a related compound, 1,1,4,4-tetramethyl-1,4-diazonia-2,5-diboratacyclohexane, towards various substances. This study's insights into halogenation and subsequent iodide displacements can inform similar reactions in this compound (Miller & Reznicek, 1988).

Formation and Oxidation

  • Formation of 1,1,4,4-tetramethoxy-2,3,5,6-tetrahydroximinocyclohexane : This research illustrates the formation of 1,1,4,4-tetramethoxy-2,3,5,6-tetrahydroximinocyclohexane through the interaction of trinitrosoploroglucinol with hydroxylamine hydrochloride. Understanding this formation process is valuable for the manipulation of similar compounds (Samsonov, Volodarskii, & Khisamutdinov, 1997).

Functionalization and Derivatization

  • Preparation, Structure, Derivatisation, and NMR Data of Cyclohexane-1,2-diacetal Protected Carbohydrates : This study on the acid-catalyzed reaction of monosaccharides with 1,1,2,2-tetramethoxycyclohexane provides insights into the selective protection of vicinal diol functionalities. The methodologies and outcomes are relevant to similar reactions involving this compound (Grice et al., 1997).

Photophysical Properties

  • **Synthesis and Photophysical Properties of 1,1,4,4-tetracyanobutadienes Derived from Ynamides Bearing Fluorophores**: This research focused on preparing 1,1,4,4-tetracyanobutadienes (TCBDs) with diverse fluorophores, showing remarkable emission properties over a wide range of wavelengths. This study's findings about the sensitivity of TCBDs to different environments could be applied to similar studies on this compound (Philippe et al., 2022).

Conformational Studies

  • Ring Inversion in 1,1,4,4-Tetramethylcyclohexane : Investigated the rate of conformational isomerization of 1,1,4,4-tetramethylcyclohexane. The parameters obtained in this study, such as activation energy and enthalpy, are crucial for understanding the conformational behaviors of similar compounds like this compound (Murray & Kaplan, 1967).

Synthesis of Natural Products

  • Synthesis and Chemistry of 2,3-Dioxabicyclo[2.2.2]Octane-5,6-Diols : This study showcases the use of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes for synthesizing natural products, highlighting methodologies that can be adapted for compounds like this compound (Valente et al., 2009).

Safety and Hazards

The safety information for 1,1,4,4-Tetramethoxycyclohexane includes several hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

1,1,4,4-tetramethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEPUTKMMMUZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472162
Record name Cyclohexane, 1,1,4,4-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10553-38-5
Record name Cyclohexane, 1,1,4,4-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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